In-Depth Technical Guide: Resolving the Chemical Identity and Applications of Ethyl 3-amino-2-naphthoate and CAS 52195-07-0
In-Depth Technical Guide: Resolving the Chemical Identity and Applications of Ethyl 3-amino-2-naphthoate and CAS 52195-07-0
Executive Summary & Nomenclature Clarification
In chemical literature and regulatory databases, indexing anomalies frequently occur when cross-referencing compound names with CAS Registry Numbers. The target query specifies "Ethyl 3-amino-2-naphthoate CAS 52195-07-0." However, rigorous database verification reveals that these identifiers belong to two distinct chemical entities:
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Ethyl 3-amino-2-naphthoate is a bifunctional organic building block registered under CAS 5959-54-6 [1][2].
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CAS 52195-07-0 corresponds to Piperazine diantimony tartrate , widely known by its historical trade name Bilharcid , a trivalent antimonial complex[3].
To maintain absolute scientific integrity, this whitepaper provides an in-depth technical analysis of both compounds. We will detail the synthetic utility of the naphthoate derivative and the pharmacological, toxicological, and regulatory profile of the antimonial compound.
Part A: Ethyl 3-amino-2-naphthoate (CAS 5959-54-6) - Synthetic Utility
Ethyl 3-amino-2-naphthoate (C₁₃H₁₃NO₂) is characterized by a monoisotopic mass of 215.0946 Da[4]. The ortho-positioning of the primary amine (-NH₂) and the ethyl ester (-COOCH₂CH₃) on the rigid naphthalene ring creates a highly reactive, bifunctional motif. This structural arrangement is a privileged scaffold in organic synthesis, primarily utilized for the construction of fused heterocyclic systems such as benzo[g]quinazolines, which are heavily explored in kinase inhibitor drug discovery.
Synthetic utility of Ethyl 3-amino-2-naphthoate in generating bioactive heterocycles and dyes.
Protocol 1: Synthesis of Fused Pyrimidinones
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Causality of Experimental Choices: Formamide is utilized in this protocol not merely as a solvent, but as a single-carbon electrophilic donor. Its high boiling point allows the reaction to reach the activation energy required for the thermodynamically demanding cyclocondensation of the ortho-amino ester.
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Self-Validating System: Reaction progress is monitored via Thin-Layer Chromatography (TLC). The disappearance of the highly fluorescent Ethyl 3-amino-2-naphthoate starting material serves as an internal binary indicator of reaction completion.
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of Ethyl 3-amino-2-naphthoate (CAS 5959-54-6) in 15 mL of anhydrous formamide.
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Cyclocondensation: Heat the mixture to reflux (approx. 150-160°C) under a continuous argon atmosphere for 12–18 hours. The inert atmosphere prevents oxidative degradation of the primary amine.
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Validation Checkpoint: Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is deemed complete when the fluorescent starting material spot is entirely consumed.
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Isolation: Cool the mixture to 4°C to induce precipitation of the benzo[g]quinazolin-4(3H)-one derivative. Filter under vacuum and wash with cold ethanol.
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Purification: Recrystallize from ethanol and validate final purity via HPLC-UV to ensure the absence of unreacted starting material, which could act as a Pan-Assay Interference Compound (PAINS) in downstream biological screening.
Part B: Piperazine Diantimony Tartrate / Bilharcid (CAS 52195-07-0)
CAS 52195-07-0 is a trivalent antimony (Sb³⁺) complex historically developed as an antischistosomal (antibilharzial) agent[3][5]. While Tartar Emetic (potassium antimony tartrate) was the historical standard for treating Schistosoma mansoni infections, its clinical utility was severely limited by acute cardiotoxicity and hepatotoxicity[5][6]. Bilharcid was engineered by replacing the potassium carrier with piperazine, which alters the pharmacokinetic distribution, dampens acute peak concentrations in cardiac tissue, and widens the therapeutic index[5].
Mechanism of Action
Trivalent antimonials exert their parasiticidal effect by covalently binding to the sulfhydryl groups of parasitic phosphofructokinase (PFK). Because adult schistosomes lack a functional Krebs cycle and rely entirely on anaerobic glycolysis for ATP generation, the selective inhibition of PFK causes rapid ATP depletion, glycolytic arrest, and parasite death.
Mechanism of action for CAS 52195-07-0 (Bilharcid) disrupting schistosome glycolysis.
Quantitative Data: Comparative Pharmacological Profile
The following table summarizes the biochemical and toxicological differences between the two primary antimonial therapies based on historical clinical and in vitro data[3][5][6].
| Parameter | Tartar Emetic (Potassium Antimony Tartrate) | Bilharcid (Piperazine Diantimony Tartrate) |
| CAS Registry Number | 28300-74-5 | 52195-07-0 |
| Active Moiety | Trivalent Antimony (Sb³⁺) | Trivalent Antimony (Sb³⁺) |
| Carrier Molecule | Potassium | Piperazine |
| In Vitro Efficacy | 5–10 µg/mL (Complete mortality) | 5–10 µg/mL (Complete mortality) |
| Hepatotoxicity (Transaminases) | High elevation post-administration | Minimal elevation |
| Cardiotoxicity (ECG Alterations) | Severe (QTc prolongation, arrhythmias) | Significantly reduced |
| Regulatory Threshold (RoHS/Sony) | 1000 ppm limit | 1000 ppm limit |
Protocol 2: In Vitro Antischistosomal Assay for CAS 52195-07-0
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Causality of Experimental Choices: Tyrode's solution is selected over standard PBS because its specific ionic composition (calcium/magnesium balance) is critical for maintaining the neuromuscular viability of isolated schistosomes ex vivo. The addition of mammalian serum provides essential carrier proteins that mimic the pharmacokinetic protein-binding of Bilharcid in human plasma[3].
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Self-Validating System: The protocol mandates a tripartite validation structure. A negative control (vehicle only) ensures baseline worm viability is maintained for 72 hours. A positive control (Tartar Emetic at 5-10 µg/mL) benchmarks the expected timeline of glycolytic arrest. The experimental arm (Bilharcid) is only considered valid if the positive control achieves 100% mortality within the validated timeframe, confirming the assay's sensitivity[3].
Step-by-Step Methodology:
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Media Preparation: Prepare Tyrode's solution supplemented with 10% heat-inactivated mammalian serum and 1% penicillin/streptomycin.
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Parasite Isolation: Recover adult Schistosoma mansoni worms from the mesenteric veins of infected murine models via perfusion.
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Compound Solubilization: Dissolve CAS 52195-07-0 in sterile aqueous buffer to create a 1 mg/mL stock solution.
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Exposure: Plate 3-5 worm pairs per well in a 24-well plate. Introduce the stock solution to achieve final well concentrations of 5 µg/mL and 10 µg/mL. Run parallel wells with Tartar Emetic (positive control) and buffer (negative control).
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Observation & Validation: Monitor worm motility, pairing status, and mortality under a stereomicroscope at 24, 48, and 72 hours. Record the cessation of motility and tegumental alterations as primary endpoints.
Environmental & Regulatory Compliance
Due to the historical use and environmental persistence of heavy metals, antimony compounds—including CAS 52195-07-0—are heavily regulated[6][7]. In modern industrial and electronics manufacturing, the presence of antimony compounds is strictly monitored to prevent environmental leaching and genotoxic exposure[6]. Major regulatory frameworks, such as the Sony Mobile Critical Substances directive and TE Connectivity's Form 5081-2, explicitly list CAS 52195-07-0, restricting its presence to a maximum threshold of 1000 ppm in homogeneous materials[8].
References
1.[4] PubChemLite - Ethyl 3-amino-2-naphthoate (C13H13NO2). uni.lu. URL: 2.[8] Sony Mobile Critical Substances. sony.jp. URL: 3.[1] FDA Global Substance Registration - ETHYL 3-AMINO-2-NAPHTHOATE. drugfuture.com. URL: 4. TE Form 5081-2. te.com. URL: 5.[2] ETHYL 3-AMINO-2-NAPHTHOATE - Inxight Drugs. ncats.io. URL: 6.[3] The effect of the antibilharzial compound (Bilharcid) on Schistosoma mansoni in vitro and in vivo. nih.gov. URL: 7.[5] Preliminary report on some clinical and biochemical observations in patients treated with Bilharcid. nih.gov. URL: 8.[6] Antimony in Drinking-water - World Health Organization (WHO). who.int. URL: 9.[7] Arsenic, Antimony and Bismuth | The Carcinogenicity of Metals. rsc.org. URL:
Sources
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- 2. ETHYL 3-AMINO-2-NAPHTHOATE [drugs.ncats.io]
- 3. The effect of the antibilharzial compound (Bilharcid) on Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 3-amino-2-naphthoate (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. Preliminary report on some clinical and biochemical observations in patients treated with Bilharcid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
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